2-fluoro-N,N-dimethyl-4-nitroaniline

Vue d'ensemble

Description

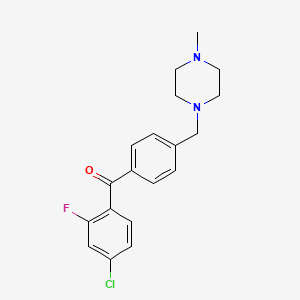

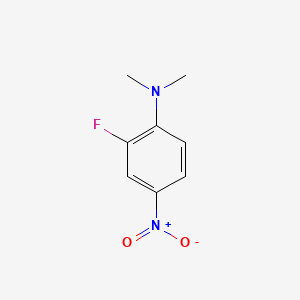

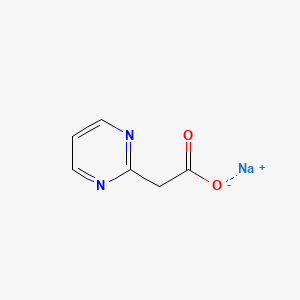

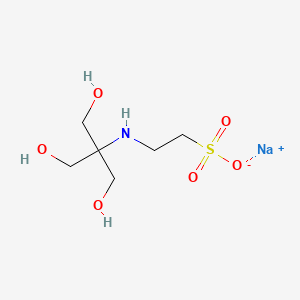

2-Fluoro-N,N-dimethyl-4-nitroaniline is a chemical compound with the molecular formula C8H9FN2O2 . It is used in various applications and forms complexes with cobalt (II), nickel (II), and copper (II) .

Molecular Structure Analysis

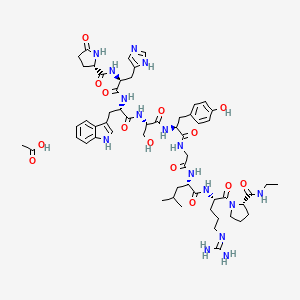

The molecular structure of 2-Fluoro-N,N-dimethyl-4-nitroaniline is represented by the InChI code 1S/C8H9FN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 . This compound belongs to the class of organic compounds known as nitroanilines, which are compounds containing an aniline moiety, which is substituted at one or more positions by a nitro group .

Physical And Chemical Properties Analysis

2-Fluoro-N,N-dimethyl-4-nitroaniline has a molecular weight of 184.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Piezoelectric Applications

2-fluoro-N,N-dimethyl-4-nitroaniline is a piezoelectric organic superplastic and superelastic charge transfer molecular crystal that crystallizes in an acentric structure . It has been used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers with embedded nanocrystals using the electrospinning technique . The composite fibers display an extraordinarily high piezoelectric output response, which is one of the highest among piezoelectric polymers and organic lead perovskites .

Mechanical Enhancement

The composite fibers made from 2-fluoro-N,N-dimethyl-4-nitroaniline exhibit an average increase of 67% in the Young modulus compared to polymer microfibers alone, reaching 55 MPa, while the tensile strength reaches 2.8 MPa . This makes it a valuable material for enhancing the mechanical properties of various structures.

Luminescent Applications

The fibers show solid-state blue fluorescence, important for emission applications, with a long lifetime decay (147 ns) lifetime decay . This makes 2-fluoro-N,N-dimethyl-4-nitroaniline a promising material for applications in solid-state blue emitters.

Energy Harvesting

The high piezoelectric output response of 2-fluoro-N,N-dimethyl-4-nitroaniline makes it promising for applications in energy harvesting through the piezoelectric effect .

Complex Formation

4-Fluoro-2-nitroaniline, a related compound, forms complexes with cobalt (II), nickel (II) and copper (II) . It’s possible that 2-fluoro-N,N-dimethyl-4-nitroaniline may have similar properties, making it useful in the study of metal-organic complexes.

Synthesis of Derivatives

4-Fluoro-2-nitroaniline has been used as a starting reagent in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine . Similarly, 2-fluoro-N,N-dimethyl-4-nitroaniline could be used in the synthesis of various derivatives, expanding its range of applications.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Nitroanilines are generally known to interact with various enzymes and proteins within the cell .

Mode of Action

Nitroanilines, in general, are known to undergo enzymatic reduction within cells, which can lead to the formation of reactive species . These reactive species can then interact with cellular targets, leading to various effects .

Biochemical Pathways

Nitroanilines can potentially affect a variety of biochemical pathways due to their reactivity .

Pharmacokinetics

Nitroanilines are generally well-absorbed and can be distributed throughout the body . They are metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Nitroanilines can cause oxidative stress, dna damage, and other cellular effects due to the formation of reactive species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-fluoro-N,N-dimethyl-4-nitroaniline. For example, the compound is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle the product only in a closed system or provide appropriate exhaust ventilation . The compound should be stored at ambient temperatures .

Propriétés

IUPAC Name |

2-fluoro-N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXUWCWOGLFTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634902 | |

| Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N,N-dimethyl-4-nitroaniline | |

CAS RN |

65739-04-0 | |

| Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)